molecular formula C22H38O3 B8034555 Isooctadecenylsuccinic Anhydride

Isooctadecenylsuccinic Anhydride

Cat. No.: B8034555
M. Wt: 350.5 g/mol
InChI Key: SYPLOIRXGVKHNT-JZJYNLBNSA-N
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Description

Isooctadecenylsuccinic Anhydride, with the chemical formula C22H38O3, is a compound known for its applications in various industries. This white solid is characterized by its long carbon chain and succinic anhydride functional group. It is commonly used as a surfactant, emulsifier, and corrosion inhibitor in the production of lubricants, coatings, and adhesives. This compound exhibits excellent thermal stability and compatibility with various polymers, making it suitable for a wide range of applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isooctadecenylsuccinic Anhydride can be synthesized through the reaction of octadecene with maleic anhydride. The reaction typically occurs under reflux conditions in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds via a free radical mechanism, resulting in the formation of the desired anhydride product.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of octadecene and maleic anhydride into a reactor. The mixture is heated to a specific temperature, and a radical initiator is added to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Isooctadecenylsuccinic Anhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the anhydride to the corresponding diol.

    Substitution: The anhydride group can undergo nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alcohols or amines are used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Isooctadecenylsuccinic Anhydride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Isooctadecenylsuccinic Anhydride involves its ability to interact with various molecular targets. The succinic anhydride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can modify the properties of the target molecules, enhancing their performance in various applications. The long carbon chain of the compound also contributes to its ability to form stable emulsions and improve the compatibility of materials .

Comparison with Similar Compounds

Isooctadecenylsuccinic Anhydride can be compared with other similar compounds such as:

    Octadecenylsuccinic Anhydride: Similar in structure but may differ in the degree of branching and specific applications.

    Hexadecenylsuccinic Anhydride: Has a shorter carbon chain, which may affect its thermal stability and compatibility with polymers.

    Dodecenylsuccinic Anhydride: Even shorter carbon chain, leading to different physical and chemical properties.

Uniqueness: this compound is unique due to its long carbon chain and branched structure, which provide excellent thermal stability and compatibility with a wide range of polymers. This makes it particularly suitable for applications in high-performance materials .

Properties

IUPAC Name

(3Z)-3-(16-methylheptadecylidene)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O3/c1-19(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20-18-21(23)25-22(20)24/h17,19H,3-16,18H2,1-2H3/b20-17-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPLOIRXGVKHNT-JZJYNLBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC=C1CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCCCCCCC/C=C\1/CC(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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